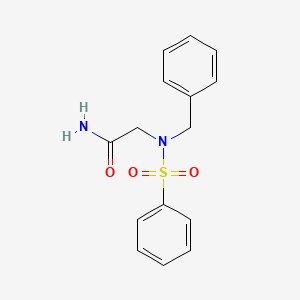![molecular formula C16H14N2O5 B5830939 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate in its various applications is not fully understood. However, in the case of its anticancer activity, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has also been suggested to inhibit the activity of acetylcholinesterase by binding to its active site.
Biochemical and Physiological Effects:
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been found to exhibit cytotoxicity against cancer cells by inducing apoptosis. 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has also been suggested to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been associated with improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate also has some limitations, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for research on 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease by further exploring its inhibitory activity against acetylcholinesterase. Another direction is to explore its potential as a building block for the synthesis of metal-organic frameworks with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate in its various applications and to optimize its cytotoxicity against cancer cells while minimizing its toxicity to normal cells.
Synthesis Methods
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate can be synthesized through a multistep process involving the reaction of 3-nitrobenzoyl chloride with 2-methyl-3-aminophenol, followed by the reaction of the resulting intermediate with acetic anhydride. The purity of the final product can be achieved through column chromatography or recrystallization.
Scientific Research Applications
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has also been investigated as a potential inhibitor of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. In organic synthesis, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been utilized as a building block for the synthesis of various organic compounds. In materials science, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
IUPAC Name |
[3-[(2-methyl-3-nitrophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-14(7-4-8-15(10)18(21)22)17-16(20)12-5-3-6-13(9-12)23-11(2)19/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFSIIDSNYZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)
![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)



![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)


![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)